molecular formula C15H24N2O4S B2996563 N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide CAS No. 690644-48-5

N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide

Cat. No. B2996563
CAS RN: 690644-48-5
M. Wt: 328.43
InChI Key: UWKWFVOCYAOACD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide, also known as MTS-TSA, is a chemical compound that has been extensively researched in the field of biochemistry and molecular biology. It is a sulfonamide-based reagent that is used as a thiol-specific labeling agent in protein chemistry.

Mechanism of Action

N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide is a thiol-specific reagent that reacts with cysteine residues in proteins. The sulfonamide group of N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide forms a covalent bond with the thiol group of cysteine, resulting in a stable adduct. This reaction can be used to selectively modify specific cysteine residues in a protein, allowing for the study of protein structure and function.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide has been shown to have minimal effects on protein structure and function, making it an ideal tool for studying proteins in their native state. However, it is important to note that N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide labeling can affect protein function if the labeled cysteine residue is involved in protein-protein interactions or enzymatic activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide is its specificity for cysteine residues, allowing for selective labeling of specific sites in a protein. It is also a relatively small reagent, making it less likely to interfere with protein function. However, N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide labeling can be affected by factors such as pH and temperature, and it is important to optimize labeling conditions for each protein of interest.

Future Directions

There are many potential future directions for research involving N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide. One area of interest is the development of new labeling reagents with improved specificity and sensitivity. Another area of interest is the use of N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide in the study of protein-protein interactions and signaling pathways. Additionally, N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide could be used in the development of new therapeutics targeting specific proteins or pathways.

Synthesis Methods

N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide can be synthesized through a two-step process involving the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-(2-methoxyethyl)acetamide, followed by the addition of sodium hydride and sulfur to form the final product.

Scientific Research Applications

N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide has been widely used in scientific research as a tool for studying protein structure and function. It is commonly used for site-directed mutagenesis, protein labeling, and protein engineering. N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide has also been used in the study of ion channels, membrane transporters, and enzymes.

properties

IUPAC Name

N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-10-8-11(2)13(4)15(12(10)3)22(19,20)17-9-14(18)16-6-7-21-5/h8,17H,6-7,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKWFVOCYAOACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide

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